4'-Bromo-[1,1'-biphenyl]-2-ol
Overview
Description
“4’-Bromo-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9BrO. It has a molecular weight of 249.10 g/mol . This compound is also known by other names such as 4-Bromobiphenyl and 4-Bromo-1,1’-biphenyl .
Synthesis Analysis
The synthesis of “4’-Bromo-[1,1’-biphenyl]-2-ol” involves several steps. One method involves the vinylation of 4-bromo-4-hydroxybiphenyl and ethyl acrylate using a Pd (OAc) 2/PPh 3 catalyst .
Molecular Structure Analysis
The molecular structure of “4’-Bromo-[1,1’-biphenyl]-2-ol” can be represented as BrC6H4C6H4OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In terms of chemical reactions, 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Physical And Chemical Properties Analysis
“4’-Bromo-[1,1’-biphenyl]-2-ol” is a solid substance with a melting point of 164-166 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Organic Synthesis Intermediate
4’-Bromo-[1,1’-biphenyl]-2-ol: serves as an intermediate in the synthesis of various organic compounds. Its bromine atom can be substituted with other groups, making it a versatile building block for constructing more complex molecules .
Pharmaceutical Research
This compound is used in pharmaceutical research for the development of new drugs. Its biphenyl structure is a common motif in drug molecules, and modifications to this core can lead to the discovery of compounds with potential therapeutic effects .
Material Science
In material science, 4’-Bromo-[1,1’-biphenyl]-2-ol is explored for creating novel materials. Its ability to form stable pi-pi interactions can be utilized in the design of new polymers or small molecule organic semiconductors .
Catalysis
The compound can act as a ligand for transition metals, forming catalysts that are used in chemical reactions. These catalysts can enhance reaction rates or enable new pathways for chemical transformations .
Environmental Studies
4’-Bromo-[1,1’-biphenyl]-2-ol: can be used as a model compound in environmental studies to understand the behavior of similar organic pollutants. Its interactions with other environmental factors can be studied to assess risks and remediation strategies .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material for calibrating instruments or developing new analytical methods, due to its well-defined physical and chemical properties .
Safety and Hazards
Mechanism of Action
Target of Action
It has been observed that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
It has been reported that 4-bromobiphenyl, a similar compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4’-Bromo-[1,1’-biphenyl]-2-ol may also undergo similar reactions.
Biochemical Pathways
The interaction of similar brominated biphenyl compounds with cytochrome p-450-dependent monooxygenases suggests that they may influence the metabolic pathways associated with these enzymes .
Pharmacokinetics
The compound’s molecular weight (233104) and its boiling point (310 °C) suggest that it may have significant bioavailability .
Result of Action
The reduction of similar brominated biphenyl compounds to biphenyl in certain environments suggests that they may have significant chemical reactivity .
Action Environment
The action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-2-ol can be influenced by various environmental factors. For instance, the compound’s reduction to biphenyl has been observed in cationic micelles, suggesting that the presence of certain chemical environments can influence its reactivity . Additionally, the compound’s stability may be affected by temperature, as suggested by its boiling point .
properties
IUPAC Name |
2-(4-bromophenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWIHIGUHWAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-[1,1'-biphenyl]-2-ol |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.